molecular formula C10H16N4O2 B11817405 Ethyl5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate

Ethyl5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B11817405
M. Wt: 224.26 g/mol
InChI Key: FGFULDVXIMCWSY-UHFFFAOYSA-N
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Description

Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This pseudo five-component reaction yields substituted piperidines . Another method involves the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of cyclic amines in good to excellent yields .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of nanocatalysts. For example, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts is a common approach . These methods are designed to be efficient, scalable, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives .

Scientific Research Applications

Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific structure, which combines a piperidine ring with a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 5-piperidin-3-yl-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C10H16N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-4-3-5-11-6-7/h7,11H,2-6H2,1H3,(H,12,13,14)

InChI Key

FGFULDVXIMCWSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C2CCCNC2

Origin of Product

United States

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